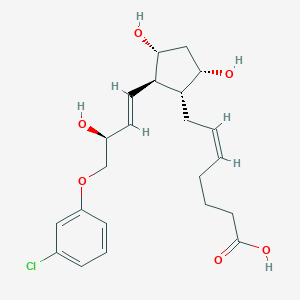
2,5-Dicarboxilato de piridina dimetilo
Descripción general
Descripción
Dimethyl 2,5-pyridine dicarboxylate can be prepared from 2,5-pyridinedicarboxylic acid.
Aplicaciones Científicas De Investigación
Síntesis de agentes antitumorales
El 2,5-Dicarboxilato de piridina dimetilo se utiliza como intermedio en la síntesis de potentes agentes antitumorales . Esta aplicación es significativa en el campo de la química medicinal, donde constantemente se desarrollan nuevos compuestos para combatir diversas formas de cáncer.
2. Preparación de ligandos bis pirazol puenteados por piridina Dimetil 2,6-piridina dicarboxilato, un compuesto similar, se ha utilizado como material de partida para sintetizar cuatro ligandos bis pirazol puenteados por piridina mediante condensación de Claisen . Estos ligandos podrían tratarse posteriormente con UCl4 para obtener los correspondientes complejos mononucleares de uranio (IV) novedosos .
Síntesis de macrociclos ditópicos
Dimetil 2,6-piridina dicarboxilato puede utilizarse en la síntesis de macrociclos ditópicos que tienen dos anillos de xililo unidos por espaciadores de dietilenglicol y 2,6-piridina diamida . Estos macrociclos actúan como moléculas huésped capaces de formar complejos con derivados de difenilurea .
Síntesis de bases de Schiff
Dimetil 2,6-piridina dicarboxilato también se puede utilizar en la síntesis de la base de Schiff de N,N'-bis(2-aminoetil)dipicolinato de ácido diamida . Las bases de Schiff son compuestos versátiles con una amplia gama de aplicaciones, que incluyen catálisis, química medicinal y ciencia de materiales.
Síntesis de sales de piridinio
Dimetil 2,5-piridina dicarboxilato se puede utilizar en la síntesis de 2,5-dicarbometoxi-N-metilpiridinio metosulfato . Las sales de piridinio se utilizan en una variedad de reacciones químicas, incluidas las que actúan como catalizadores y como intermediarios en la síntesis orgánica.
Síntesis de óxidos de piridina-N
Dimetil 2,5-piridina dicarboxilato también se puede utilizar en la síntesis de 6-carbometoxi-2-carboxipirida-N-óxido . Los óxidos de piridina-N tienen aplicaciones en química medicinal debido a su actividad biológica.
Safety and Hazards
Mecanismo De Acción
Target of Action
Dimethyl pyridine-2,5-dicarboxylate is an organic compound that is used as an intermediate in the synthesis of potent antitumor agents . The primary targets of this compound are likely to be the cellular components involved in the biochemical pathways of these antitumor agents.
Mode of Action
It is known to be used in the synthesis of various compounds, including 2,5-dicarbomethoxy-n-methylpyridinium methosulfate, 2,5-dicarboxy-n-methylpyridinium betaine, and 6-carbomethoxy-2-carboxypyridine-n-oxide . These compounds may interact with their targets, leading to changes at the molecular and cellular levels.
Pharmacokinetics
It is known that the compound is soluble in dichloromethane and ethyl acetate, and insoluble in water . This suggests that its bioavailability could be influenced by these solubility properties.
Action Environment
Environmental factors can influence the action, efficacy, and stability of Dimethyl pyridine-2,5-dicarboxylate. For instance, its solubility in different solvents suggests that the compound’s action could be influenced by the solvent environment . Additionally, storage conditions such as temperature and humidity could impact the stability of the compound .
Propiedades
IUPAC Name |
dimethyl pyridine-2,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c1-13-8(11)6-3-4-7(10-5-6)9(12)14-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUGSJNQAIMFEDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(C=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50284116 | |
| Record name | dimethyl pyridine-2,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50284116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
881-86-7 | |
| Record name | 881-86-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35758 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | dimethyl pyridine-2,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50284116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethyl 2,5-pyridine dicarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Methyl 3-methylthieno[2,3-C]pyridine-2-carboxylate](/img/structure/B27921.png)




![[(1R)-(endo,anti)]-(+)-3-Bromocamphor-8-sulfonic acid ammonium salt](/img/structure/B27932.png)





